1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene
Overview
Description
1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a unique chemical compound. It has the empirical formula C8H6BrF3O and a molecular weight of 255.03 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)COc1cccc(Br)c1
. The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 255.03 . The compound’s IUPAC name is 3-bromophenyl 2,2,2-trifluoroethyl ether .Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene is utilized as a starting material in organometallic synthesis. It's selectively prepared from 1,3-bis(fluoromethyl)benzene and undergoes several synthetically useful reactions, generating intermediates like phenylmagnesium, -lithium, and -copper compounds. These intermediates are crucial in various synthesis processes (Porwisiak & Schlosser, 1996).
Electrophilic Trifluoromethylation
The compound is involved in the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process, typically carried out in chloroform solvent, involves radical species and results in various products with significant industrial and chemical applications (Mejía & Togni, 2012).
Crystallography and Molecular Structure
The compound and its derivatives are studied in crystallography to understand molecular interactions like C–H···Br, C–Br···Br, and C–Br···π. Analyzing the crystal structures provides valuable insights into the chemical behavior and properties of these compounds (Jones, Kuś, & Dix, 2012).
Conformational Studies
Conformational studies on highly crowded derivatives of this compound, like 1,3,5-Tris[bis(trimethylsilyl)methyl]benzene, reveal unique properties and steric effects. These studies are crucial for understanding the molecular dynamics and potential applications in synthetic chemistry (Okazaki, Unno, Inamoto, & Yamamoto, 1989).
Aryne Route to Naphthalenes
The compound is involved in generating specific intermediates like phenyllithium which are crucial in synthesizing naphthalenes and other complex organic structures. These pathways offer a versatile approach to create valuable compounds in organic chemistry (Schlosser & Castagnetti, 2001).
Safety and Hazards
This compound is classified under Storage Class Code 13, which refers to non-combustible solids . It has a WGK of 3 . The flash point is not applicable . Safety precautions include avoiding heat, flames, and sparks, and not mixing with oxidizing agents . Possible hazardous combustion products include carbon monoxide, hydrogen fluoride, and hydrogen bromide .
Mechanism of Action
Mode of Action
Brominated compounds can undergo nucleophilic substitution reactions . This suggests that 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene may interact with its targets through a similar mechanism, leading to changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.
Properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-8-3-1-2-7(4-8)5-14-6-9(11,12)13/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYHGRNOMHKQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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